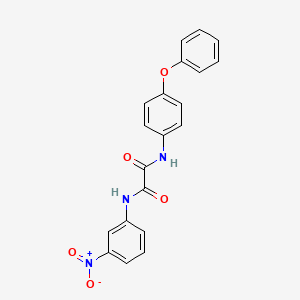

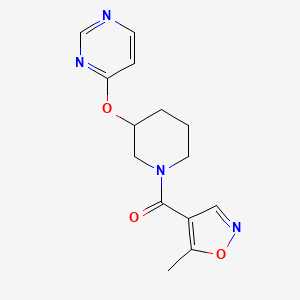

![molecular formula C20H18N2O3S2 B2661521 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide CAS No. 941871-69-8](/img/structure/B2661521.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18N2O3S2 and a molecular weight of 398.5. It is a derivative of benzo[b]thiophene-2-carboxamide . This compound has been used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, a benzenesulfonyl group, and a 3,4-dihydro-2H-quinolin-6-yl group. The exact arrangement of these groups within the molecule would determine its physical and chemical properties, as well as its potential biological activity .Scientific Research Applications

Synthesis and Reactivity

- Synthesis and Chemical Properties : A study described the synthesis and reactivity of similar thiophene-2-carboxamide derivatives, highlighting methods for obtaining various substituted derivatives through condensation, oxidation, and electrophilic substitution reactions. Such compounds could serve as precursors for further chemical modifications, potentially leading to new materials or drugs (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antitumor Activity

- Cancer Chemoresistance : A significant study focused on thiophene-2-carboxamide derivatives that overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. These compounds, particularly OSI-930, displayed potential as multi-drug resistance-reversal agents, indicating their value in cancer treatment strategies (Mudududdla et al., 2015).

Photophysical Properties

- Optical Properties : Research into 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed moderate to high fluorescence quantum yields for these compounds. This suggests potential applications in materials science, such as in the development of new fluorescent dyes or materials with specific optical properties (Bogza et al., 2018).

Antimicrobial Activity

- Antimicrobial Applications : Another study synthesized quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity. Some of these compounds showed good to moderate activity against a variety of microorganisms, indicating their potential use in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Electrospray Ionization Mass Spectroscopy

- Mass Spectroscopy Analysis : Research on N-(quinolin-8-yl) benzenesulfonamide derivatives aimed at understanding their fragmentation pathways during electrospray ionization mass spectroscopy. This study is crucial for the analytical characterization of similar compounds, aiding in the development of novel therapeutics by providing a method to analyze and confirm the structures of such derivatives (Chen Bin, 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activity, such as its STING-agonistic activity . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications in various fields.

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-10-11-18-15(14-16)6-4-12-22(18)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCDZNOCAYOTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

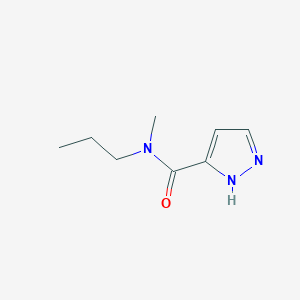

![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2661454.png)

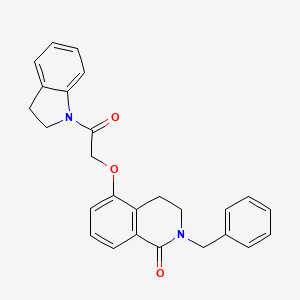

![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)